molecular formula C17H15N3O2 B2999434 N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide CAS No. 1436308-58-5

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B2999434
CAS No.: 1436308-58-5
M. Wt: 293.326
InChI Key: DAGURNIKEBDGRN-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopropyl group, a pyridin-2-ylmethoxy group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves multiple steps, starting with the preparation of the cyanocyclopropyl intermediate. This intermediate is then reacted with 4-(pyridin-2-ylmethoxy)benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclopropyl)-4-(pyridin-3-ylmethoxy)benzamide
  • N-(1-Cyanocyclopropyl)-4-(pyridin-4-ylmethoxy)benzamide

Uniqueness

N-(1-Cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(pyridin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-12-17(8-9-17)20-16(21)13-4-6-15(7-5-13)22-11-14-3-1-2-10-19-14/h1-7,10H,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGURNIKEBDGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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